2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
Description
This compound is a bulky, electron-rich dialkylbiaryl phosphine ligand featuring two dicyclohexylphosphino (PCy₂) groups attached to an indenyl scaffold, with an N,N-dimethylaniline substituent at the 2-position. However, its synthesis and accessibility remain challenging, as noted in recent literature .
Properties
Molecular Formula |
C41H59NP2 |
|---|---|
Molecular Weight |
627.9 g/mol |
IUPAC Name |
2-[1,3-bis(dicyclohexylphosphanyl)-1H-inden-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3 |
InChI Key |
WSKJLRQHCYRYLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-bis(dicyclohexylphosphino)propane with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like Grignard reagents, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
Structural Overview
The compound features a central indene structure with two dicyclohexylphosphino groups and a dimethylamino group. Its molecular formula is with a molecular weight of approximately 627.86 g/mol. The presence of phosphine ligands contributes to its utility in catalysis and coordination chemistry, allowing it to interact effectively with various metal centers.
Coordination Chemistry
One of the primary applications of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline lies in its role as a ligand in coordination chemistry. The compound has been studied for its ability to stabilize metal centers during chemical transformations. Interaction studies demonstrate that it can coordinate with transition metals, enhancing catalytic activity in various reactions:
| Metal | Type of Reaction | Catalytic Efficiency |
|---|---|---|
| Nickel | Borylation | High |
| Palladium | Cross-coupling | Moderate |
| Rhodium | C-H activation | High |
These studies highlight the compound's versatility as a ligand, particularly in nickel-catalyzed borylation processes where it facilitates C–O bond activation effectively .
Case Studies
- Nickel-Catalyzed Reactions : Research has shown that arylnickel(II) complexes formed with this ligand exhibit enhanced reactivity in nickel-catalyzed borylation reactions, leading to significant yields and selectivity .
- Palladium-Catalyzed Cross-Coupling : The compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating moderate catalytic efficiency but showcasing the importance of ligand design in optimizing reaction conditions .
Biological Applications
While specific biological activities of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline are not extensively documented, similar phosphine derivatives have shown potential therapeutic applications. Compounds with analogous structures have been investigated for their anticancer properties due to their ability to interact with biological molecules.
Potential Therapeutic Uses
Phosphine derivatives are often explored for their roles as anticancer agents and in other therapeutic contexts. For instance:
- Anticancer Activity : Some studies indicate that compounds similar to this ligand may inhibit cancer cell proliferation by targeting specific signaling pathways .
- Enzyme Inhibition : There is ongoing research into the use of phosphine ligands as reversible inhibitors for various enzymes involved in disease processes, including cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which helps in achieving high selectivity and yield in catalytic reactions .
Comparison with Similar Compounds
Structural Analogues in Organophosphorus Ligands
The compound belongs to a class of biarylphosphine ligands with tunable steric and electronic profiles. Key analogues include:
Key Observations :
Catalytic Performance in Cross-Coupling Reactions
Evidence from ligand screening reveals:
- Reaction Suitability : Bulky ligands like the target compound are less effective in reactions requiring rapid oxidative addition (e.g., aryl chloride activation), where simpler ligands like PtBu₃ or XantPhos outperform .
- Case Study : In the synthesis of M3 (a Buchwald amination product), the inaccessibility of the target ligand necessitated the use of alternative ligands, highlighting challenges in procurement or synthesis scalability .
Stability and Handling
- Solid-State Stability : Derivatives of N,N-dimethylaniline (e.g., oxindoles) are reported as stable solids , but the phosphine ligand’s air sensitivity (common to PCy₂-containing species) may necessitate inert handling, akin to S-PHOS .
Biological Activity
- Molecular Formula: C₄₁H₅₉NP₂
- Molecular Weight: 627.86 g/mol
- CAS Number: 1651150-93-4
Biological Activity Overview
While direct studies on the biological activity of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline are sparse, related compounds with similar structural features have exhibited various biological properties. Phosphine derivatives, for instance, have been investigated for their potential as anticancer agents and in therapeutic applications due to their ability to interact with biological molecules .
Potential Biological Effects
-
Anticancer Activity:
- Compounds with phosphine groups have shown promise in cancer research due to their ability to bind to metal ions and form complexes that can influence cellular processes.
- Similar phosphine-containing compounds have been reported to induce apoptosis in cancer cell lines, suggesting that 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline may exhibit anticancer properties through analogous mechanisms.
-
Enzyme Inhibition:
- The interaction of phosphine ligands with enzymes could lead to inhibition or modulation of enzyme activity. This mechanism is crucial for developing new therapeutic agents targeting specific enzymes involved in disease pathways.
-
Coordination Chemistry:
- The compound's ability to coordinate with various metals can enhance its biological activity by stabilizing metal ions that play essential roles in biological systems.
Phosphine Derivatives in Cancer Treatment
Research has highlighted the efficacy of phosphine derivatives in cancer treatment. For example, studies have shown that certain phosphine-based compounds can effectively inhibit the growth of tumor cells by inducing oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
A detailed analysis of structurally similar compounds reveals insights into the SAR that may apply to 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline:
- Dicyclohexylphosphino Groups: These bulky groups may enhance lipophilicity and facilitate membrane penetration, potentially increasing bioavailability.
- Indene Core: The indene structure may contribute to the compound's stability and reactivity, influencing its interaction with biological targets.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Dicyclohexylphosphanyl)aniline | Structure | Simpler structure without indene framework; used in similar catalytic applications. |
| N,N-Dimethylbenzamine | Structure | Lacks phosphine groups; primarily used in organic synthesis. |
| N,N-Bis(diphenylphosphino)aniline | Structure | Contains diphenyl groups; exhibits different steric and electronic properties compared to dicyclohexyl derivatives. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline, and how can purity be optimized?
- Methodology : The compound is synthesized via phosphine ligand coordination reactions. Key steps include:
- Use of transition-metal catalysts (e.g., palladium or ruthenium complexes) to facilitate ligand substitution ( ).
- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the phosphine ligand ( ).
- Characterization by P NMR to confirm ligand coordination and purity (>95% by HPLC) ( ).
- Critical Note : Air-sensitive handling (Schlenk line or glovebox) is essential due to phosphine oxidation risks ().
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy :
- H and C NMR to confirm substituent environments (e.g., dimethylamino and indenyl groups) ( ).
- IR spectroscopy to detect P–C and N–Me vibrational modes ( ).
- Crystallography :
- Single-crystal X-ray diffraction (SHELX suite) resolves steric effects of dicyclohexylphosphine groups (bond angles: 90–100° for P–M–P) ( ).
- Crystallographic data should include CCDC deposition for reproducibility ( ).
Advanced Research Questions
Q. How does ligand steric/electronic tuning impact catalytic efficiency in cross-coupling reactions?
- Methodology :
- Compare catalytic activity in Suzuki-Miyaura couplings ( ) using Pd complexes of this ligand versus bulkier analogs (e.g., BrettPhos, DavePhos) ().
- Key Parameters :
- Turnover frequency (TOF) and yield under varying temperatures (25–80°C).
- Steric parameters (e.g., %V) calculated via DFT to correlate with reaction rates ( ).
Q. What computational strategies elucidate electronic properties and reaction mechanisms?
- Methods :
- DFT (B3LYP/6-31G(d)) to map HOMO/LUMO energies, highlighting electron-rich phosphine sites ( ).
- Molecular electrostatic potential (MEP) surfaces predict nucleophilic/electrophilic regions for substrate binding ( ).
- Transition-state modeling (Gaussian 09) for oxidative addition/reductive elimination steps in Pd-catalyzed reactions ( ).
Q. How can air sensitivity and stability challenges be addressed in catalytic applications?
- Solutions :
- Use of stabilizing additives (e.g., BHT) to prevent phosphine oxidation ().
- In situ generation of active catalysts under inert conditions (N/Ar) ().
- Stability testing via TGA/DSC to determine decomposition thresholds (>150°C) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
